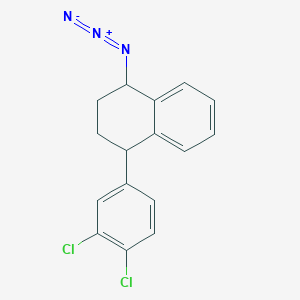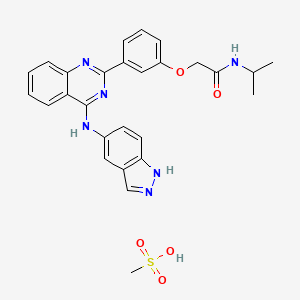![molecular formula C25H43NO5 B12292951 2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester CAS No. 67815-89-8](/img/structure/B12292951.png)
2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 2-butenodioico (2Z)-, mono[1-metil-2-[[(9Z)-1-oxo-9-octadecenil]amino]etil] éster es un compuesto orgánico complejo con una estructura única que combina elementos de ácidos grasos insaturados y derivados de aminoácidos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Ácido 2-butenodioico (2Z)-, mono[1-metil-2-[[(9Z)-1-oxo-9-octadecenil]amino]etil] éster típicamente implica la esterificación del ácido 2-butenodioico con un derivado específico de aminoalcohol. Las condiciones de reacción a menudo requieren el uso de catalizadores y temperaturas controladas para garantizar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar procesos de esterificación a gran escala, utilizando técnicas avanzadas como reactores de flujo continuo y sistemas de control automatizados para mantener las condiciones óptimas de reacción. El uso de materiales de partida de alta pureza y métodos de purificación eficientes es crucial para lograr la calidad deseada del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
Ácido 2-butenodioico (2Z)-, mono[1-metil-2-[[(9Z)-1-oxo-9-octadecenil]amino]etil] éster puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede conducir a la formación de epóxidos u otros derivados oxigenados.
Reducción: Las reacciones de reducción pueden convertir los dobles enlaces en enlaces simples, dando como resultado derivados saturados.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos dependiendo de la reacción de sustitución deseada. Las condiciones de reacción típicamente implican temperaturas controladas, niveles de pH y el uso de solventes para facilitar las reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir epóxidos, mientras que la reducción puede producir ésteres saturados. Las reacciones de sustitución pueden dar como resultado una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Ácido 2-butenodioico (2Z)-, mono[1-metil-2-[[(9Z)-1-oxo-9-octadecenil]amino]etil] éster tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: La estructura del compuesto le permite interactuar con moléculas biológicas, lo que lo hace útil en estudios bioquímicos y desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos especiales, polímeros y otros materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de Ácido 2-butenodioico (2Z)-, mono[1-metil-2-[[(9Z)-1-oxo-9-octadecenil]amino]etil] éster involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías involucradas pueden incluir transducción de señales, regulación metabólica y otros procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-butenodioico, 2-metil-, (Z)-:
Ácido 2-butenodioico (2Z)-, éster monometil: Este compuesto es similar pero tiene un grupo éster más simple.
Ácido 2-butenodioico (Z)-, éster dietílico: Otro compuesto relacionado con diferentes grupos éster.
Unicidad
La singularidad de Ácido 2-butenodioico (2Z)-, mono[1-metil-2-[[(9Z)-1-oxo-9-octadecenil]amino]etil] éster radica en su combinación de funcionalidades de ácido graso insaturado y éster de aminoalcohol. Esta estructura única le permite participar en una amplia gama de reacciones químicas e interactuar con diversos objetivos biológicos, convirtiéndolo en un compuesto versátil para investigación y aplicaciones industriales.
Propiedades
Número CAS |
67815-89-8 |
|---|---|
Fórmula molecular |
C25H43NO5 |
Peso molecular |
437.6 g/mol |
Nombre IUPAC |
4-[1-(octadec-9-enoylamino)propan-2-yloxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C25H43NO5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)26-21-22(2)31-25(30)20-19-24(28)29/h10-11,19-20,22H,3-9,12-18,21H2,1-2H3,(H,26,27)(H,28,29) |
Clave InChI |
BAMILFSYGWVQLH-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)NCC(C)OC(=O)/C=C/C(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCC(C)OC(=O)C=CC(=O)O |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


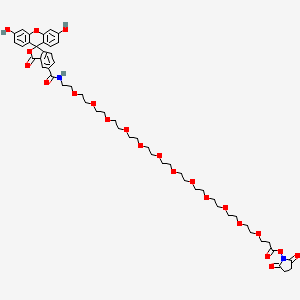

![Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B12292873.png)

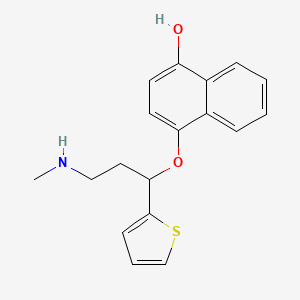
![[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)
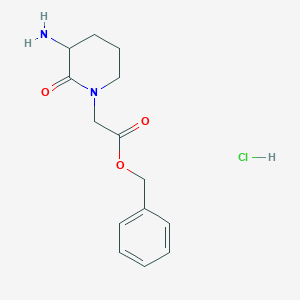
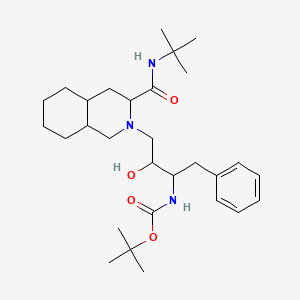
![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)
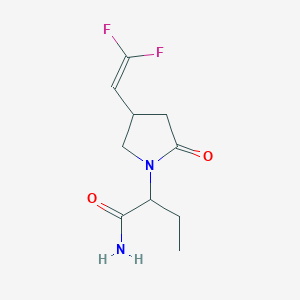
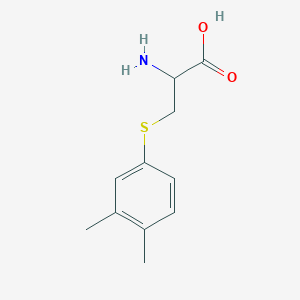
![Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate](/img/structure/B12292939.png)
